6-Methyl-indole-1-acetic acid
Description
6-Methyl-indole-1-acetic acid (hypothetical structure based on nomenclature) is an indole derivative featuring a methyl group at position 6 of the indole ring and an acetic acid moiety at position 1 (attached to the nitrogen atom). Indole derivatives are critical in pharmaceutical and agrochemical research due to their biological activity, including roles as plant growth regulators (e.g., auxins) or intermediates in drug synthesis.
Properties
IUPAC Name |
2-(6-methylindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-2-3-9-4-5-12(7-11(13)14)10(9)6-8/h2-6H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUWFNLHINDGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-indole-1-acetic acid typically involves the following steps:
Starting Material: Indole is used as the starting material.
Methylation: The indole undergoes methylation at the 6th position using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 6-Methyl-indole-1-acetic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of indole are methylated using methyl iodide and potassium carbonate in a solvent like dimethylformamide.
Continuous Acetylation: The methylated product is continuously fed into a reactor containing acetic anhydride and pyridine, ensuring efficient acetylation.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-indole-1-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction using lithium aluminum hydride can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3rd position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Biological Activities
Antioxidant Properties
Research indicates that indole derivatives, including 6-MIA, exhibit significant antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases, including cancer and neurodegenerative disorders .
Anti-cancer Potential
Indole derivatives have been studied for their anti-cancer properties. For example, 6-MIA has shown promise in inhibiting the proliferation of cancer cells. Studies have demonstrated that modifications to the indole structure can enhance its efficacy as an anti-cancer agent by targeting specific pathways involved in cell growth and apoptosis .
Agricultural Applications
Plant Growth Regulation
6-MIA is recognized for its role as a plant growth regulator. It influences various physiological processes such as root development, flowering, and fruit ripening. The compound acts similarly to indole-3-acetic acid (IAA), promoting cell elongation and division, which can enhance crop yield and quality .
Biofertilizer Potential
Research has shown that bacteria producing indole acetic acid (IAA) can stimulate plant growth. The application of 6-MIA-producing bacteria as biofertilizers has been explored, demonstrating improvements in plant health and productivity through enhanced nutrient uptake and root development .
Synthesis and Modification
The synthesis of 6-MIA often involves various chemical reactions that modify existing indole structures to enhance their biological activity. Recent advancements in synthetic methodologies have enabled the development of novel derivatives with improved pharmacological profiles .
Case Studies
Mechanism of Action
The mechanism of action of 6-Methyl-indole-1-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to receptors involved in plant growth regulation, such as auxin receptors.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position and Reactivity :
- 6-Methyl vs. 3-Methyl : In 2-(6-Methyl-1H-indol-3-yl)acetic acid , the methyl group at position 6 and acetic acid at position 3 create a distinct electronic environment compared to hypothetical 6-methyl-indole-1-acetic acid (acetic acid at N1). The N1-substituted derivative may exhibit altered hydrogen-bonding capacity and solubility due to direct attachment to the indole nitrogen.
- Chloro/Methoxy Substitutions : Chloro (electron-withdrawing) and methoxy (electron-donating) groups at position 7 (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid and 7-Methoxy-1H-indole-3-carboxylic acid ) influence acidity and stability. Methoxy groups enhance solubility in polar solvents, while chloro groups may increase lipophilicity.
Functional Group Impact: Carboxylic Acid vs. Esters: Esters (e.g., Ethyl 5-methoxyindole-2-carboxylate) generally exhibit lower polarity and higher volatility compared to carboxylic acids. This affects their applications in drug delivery or synthesis. Amino vs.
Synthetic Pathways :
- Substitution Reactions : The synthesis of 6-(2-Azidoethoxy)-1H-indole () involves sodium azide and halogenated intermediates, highlighting the reactivity of indole derivatives at position 4. Similar methods may apply to 6-methyl-indole-1-acetic acid.
- Condensation Reactions : Derivatives like 3-formyl-indole-2-carboxylic acid () are synthesized via reflux with acetic acid, suggesting that methyl or chloro substituents could influence reaction kinetics or product stability.
Biological Activity
6-Methyl-indole-1-acetic acid (MeIAA) is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone involved in various physiological processes. This article explores the biological activity of MeIAA, focusing on its effects on plant growth, its role as a ligand in human receptors, and its potential therapeutic applications.
Overview of 6-Methyl-Indole-1-Acetic Acid
MeIAA is synthesized from IAA and exhibits unique properties that differentiate it from its parent compound. Understanding its biological activity requires examining its interactions with various biological systems, including plants and human cells.
Biological Activity in Plants
MeIAA has been shown to influence plant growth and development. Research indicates that MeIAA acts as an inactive form of IAA, with its biological effects attributed to the conversion to free IAA through hydrolysis by plant esterases. This conversion is crucial for the manifestation of growth-promoting effects in plants.
Key Findings:
- Hydrolysis Mechanism : MeIAA is hydrolyzed into free IAA, which then exerts physiological effects on plant tissues. This was demonstrated in studies where the expression levels of genes related to auxin signaling were significantly altered upon treatment with MeIAA .
- Growth Promotion : In Arabidopsis, MeIAA application resulted in enhanced root elongation, shoot growth, and overall biomass accumulation, indicating its role as a growth regulator .
Interaction with Human Receptors
Recent studies have highlighted the potential of MeIAA as a ligand for the aryl hydrocarbon receptor (AhR), which plays a critical role in mediating the effects of environmental toxins and endogenous compounds.
Research Insights:
- AhR Modulation : MeIAA has been identified as an agonist for AhR, leading to the induction of cytochrome P450 enzymes such as CYP1A1. This induction is significant because it suggests a role for MeIAA in detoxification processes within human cells .
- Molecular Docking Studies : Computational modeling has shown that MeIAA binds to the same pocket as other indole derivatives, indicating potential for further exploration in drug design targeting AhR pathways .
Therapeutic Potential
The therapeutic implications of MeIAA extend beyond plant biology into human health. Its antioxidant properties and ability to modulate enzyme activity make it a candidate for further research in pharmacology.
Case Studies:
- Antioxidant Activity : In vitro studies have demonstrated that MeIAA exhibits significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
- Cytotoxic Effects : Preliminary findings suggest that MeIAA may have cytotoxic effects against certain cancer cell lines, although more extensive studies are needed to confirm these effects and elucidate mechanisms .
Comparative Biological Activity Table
Q & A
Q. How can researchers address conflicting results in published studies on the biological activity of 6-Methyl-indole-1-acetic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
